Cas no 428868-52-4 (Fmoc-nα-methyl-o-benzyl-l-tyrosine)

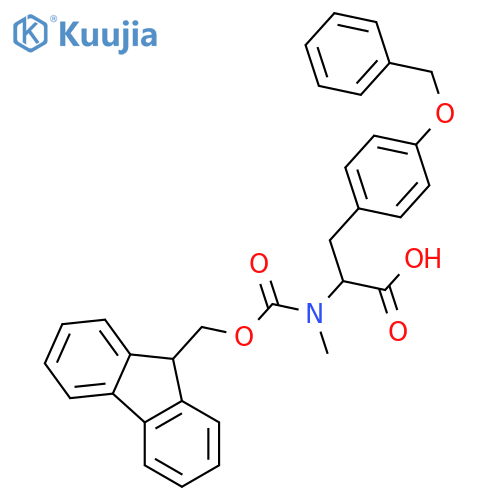

428868-52-4 structure

商品名:Fmoc-nα-methyl-o-benzyl-l-tyrosine

CAS番号:428868-52-4

MF:C32H29NO5

メガワット:507.576369047165

MDL:MFCD00270746

CID:1517248

Fmoc-nα-methyl-o-benzyl-l-tyrosine 化学的及び物理的性質

名前と識別子

-

- Fmoc-nalpha-methyl-o-benzyl-l-tyrosine

- CTK2G6232

- AGN-PC-00M1GN

- 1-carbomethoxy-3-ethyl-1,2,5,6-tetrahydropyridine

- N-(carbonyl-9H-fluoren-9-ylmethoxy)-N-methyl-L-tyrosine-O-benzyl ether

- N-(carbomethoxy)-3-ethyl-1,2,5,6-tetrahydropyridine

- 3-ethyl-1-methoxycarbonyl-1,2,5,6-tetrahydropyridine

- 3-ethyl-1,2,5,6-tetrahydro-pyridine-1-carboxylic acid methyl ester

- N-carbomethoxy-3-ethyl-1,2,5,6-tetrahydropyridine

- 1(2H)-Pyridinecarboxylic acid, 3-ethyl-5,6-dihydro-, methyl ester

- N-(9H-fluoren-9-ylmethoxycarbonyl)-N-methyl-L-tyrosine-O-benzyl ether

- methyl 5-ethyl-3,6-dihydro-1(2H)-pyridinecarboxylate

- FMOC-N-METHYL-O-BENZYL-L-TYROSINE

- FMOC-N-ME-TYR(BZL)-OH

- Fmoc-nα-methyl-o-benzyl-l-tyrosine

-

- MDL: MFCD00270746

- インチ: InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m0/s1

- InChIKey: PWRIYHZWFNFNDD-PMERELPUSA-N

- ほほえんだ: CN([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C53

計算された属性

- せいみつぶんしりょう: 507.20467

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 38

- 回転可能化学結合数: 11

じっけんとくせい

- 密度みつど: 1.259±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (1.4E-4 g/L) (25 ºC),

- PSA: 76.07

Fmoc-nα-methyl-o-benzyl-l-tyrosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB313062-250 mg |

Fmoc-nalpha-methyl-o-benzyl-L-tyrosine; 95% |

428868-52-4 | 250MG |

€176.30 | 2022-06-11 | ||

| eNovation Chemicals LLC | Y1265032-250mg |

FMOC-METYR(BZL)-OH |

428868-52-4 | 98% (HPLC) | 250mg |

$265 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1265032-1g |

FMOC-METYR(BZL)-OH |

428868-52-4 | 98% (HPLC) | 1g |

$455 | 2024-06-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F915492-250mg |

Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine |

428868-52-4 | 95% | 250mg |

¥936.00 | 2022-01-14 | |

| TRC | F625053-100mg |

Fmoc-nα-methyl-o-benzyl-l-tyrosine |

428868-52-4 | 100mg |

$150.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-327830-1 g |

Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine, |

428868-52-4 | 1g |

¥2,369.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-327830A-5g |

Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine, |

428868-52-4 | 5g |

¥9401.00 | 2023-09-05 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F184504-1g |

Fmoc-nα-methyl-o-benzyl-l-tyrosine |

428868-52-4 | 95% | 1g |

¥1755.90 | 2023-09-02 | |

| A2B Chem LLC | AF58346-250mg |

Fmoc-nalpha-methyl-o-benzyl-l-tyrosine |

428868-52-4 | ≥ 98% (HPLC) | 250mg |

$122.00 | 2024-04-20 | |

| A2B Chem LLC | AF58346-1g |

Fmoc-nalpha-methyl-o-benzyl-l-tyrosine |

428868-52-4 | ≥ 98% (HPLC) | 1g |

$239.00 | 2024-04-20 |

Fmoc-nα-methyl-o-benzyl-l-tyrosine 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

428868-52-4 (Fmoc-nα-methyl-o-benzyl-l-tyrosine) 関連製品

- 119894-20-1(Fmoc-O-ethyl-L-tyrosine)

- 71989-38-3(Fmoc-Tyr(tBu)-OH)

- 71989-40-7(N-Fmoc-O-benzyl-L-tyrosine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:428868-52-4)FMOC-METYR(BZL)-OH

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:428868-52-4)Fmoc-nα-methyl-o-benzyl-l-tyrosine

清らかである:99%

はかる:5g

価格 ($):392.0